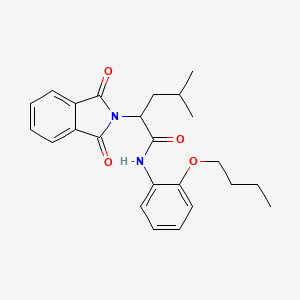![molecular formula C20H12FNO3S B5197619 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5197619.png)
5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is commonly referred to as "FTY720" and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of FTY720 involves the modulation of sphingosine-1-phosphate (S1P) receptors. This modulation leads to the sequestration of lymphocytes in lymphoid tissues, thereby preventing their migration to sites of inflammation. This mechanism of action has been found to be effective in preventing the activation of T cells and the subsequent development of autoimmune responses.
Biochemical and Physiological Effects:
FTY720 has been found to have a range of biochemical and physiological effects that make it a promising candidate for further investigation. These effects include the modulation of cytokine production, the inhibition of lymphocyte migration, and the prevention of T cell activation. FTY720 has also been found to have potential as a treatment for neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FTY720 has several advantages for use in lab experiments, including its ability to modulate the immune system and its potential as a treatment for autoimmune diseases. However, there are also limitations to the use of FTY720 in lab experiments, including its potential toxicity and the need for further investigation into its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research into FTY720, including its use as a treatment for neurodegenerative diseases, its potential as an immunosuppressant, and its use in the prevention of organ rejection in transplant patients. Further investigation is also needed to determine the long-term effects of FTY720 and to develop more effective methods of synthesizing and administering the compound.
Synthesemethoden
The synthesis of FTY720 involves several steps, including the condensation of 4-fluorobenzaldehyde with 2-furylacetic acid to form the intermediate compound 5-(4-fluorophenyl)-2-furylmethanol. This intermediate is then reacted with thionyl chloride to form the corresponding chloromethyl compound, which is further reacted with 3-phenyl-1,3-thiazolidine-2,4-dione to form FTY720.
Wissenschaftliche Forschungsanwendungen
FTY720 has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research involves the compound's potential as an immunosuppressant. FTY720 has been found to be effective in preventing organ rejection in transplant patients and has also been shown to have potential as a treatment for autoimmune diseases such as multiple sclerosis.
Eigenschaften
IUPAC Name |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3S/c21-14-8-6-13(7-9-14)17-11-10-16(25-17)12-18-19(23)22(20(24)26-18)15-4-2-1-3-5-15/h1-12H/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLKHXXHYHSOAL-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B5197538.png)
![2-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5197544.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5197553.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B5197560.png)
![4-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}thiomorpholine](/img/structure/B5197576.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5197578.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5197585.png)
![4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5197593.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea](/img/structure/B5197608.png)
![({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine](/img/structure/B5197614.png)
![19-isopropyl-5,9-dimethyl-15-(2-nitrophenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5197625.png)
![ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197629.png)
![N-cyclohexyl-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5197636.png)